4-Ethoxycarbonyl-5-ethynylthiazole

Description

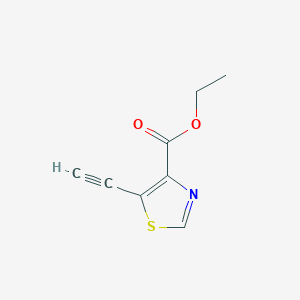

4-Ethoxycarbonyl-5-ethynylthiazole is a heterocyclic compound featuring a thiazole core substituted with an ethoxycarbonyl (ester) group at position 4 and an ethynyl (acetylene) group at position 5. This structure combines the electron-withdrawing ester group with the reactive ethynyl moiety, making it a versatile intermediate in organic synthesis, particularly for click chemistry or pharmaceutical applications. Its unique substitution pattern distinguishes it from related thiazole and thiadiazole derivatives, as discussed below.

Properties

Molecular Formula |

C8H7NO2S |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

ethyl 5-ethynyl-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C8H7NO2S/c1-3-6-7(9-5-12-6)8(10)11-4-2/h1,5H,4H2,2H3 |

InChI Key |

KKFGXFAEXDCPHP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC=N1)C#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 4-Methyl-5-thiazoleactate

Structural Features :

Key Differences :

- The target compound replaces the methyl group at position 4 with an ethoxycarbonyl group, enhancing polarity and reactivity toward nucleophilic attack.

- The ethynyl group at position 5 (vs.

Physical Properties :

- Ethyl 4-Methyl-5-thiazoleactate lacks reported melting points, but analogous thiazole esters typically exhibit moderate melting ranges (e.g., 150–200°C).

Ethyl 5-Amino-1,2,3-thiadiazole-4-carboxylate

Structural Features :

- Core : 1,2,3-Thiadiazole ring (two nitrogens, one sulfur).

- Substituents: Amino group at position 5, ethoxycarbonyl group at position 4 .

- Molecular Formula : C₅H₇N₃O₂S.

Key Differences :

- The thiadiazole core introduces distinct electronic properties, with increased nitrogen content influencing hydrogen-bonding capacity and bioactivity.

- The amino group at position 5 contrasts with the ethynyl group in the target compound, offering divergent reactivity (e.g., participation in Schiff base formation vs. cycloadditions) .

Physical Properties :

- Molecular weight: 173.195 g/mol.

- HS Code: 2934999090.

5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (4f)

Structural Features :

- Core : Hybrid thiazole-pyrimidine system.

- Substituents: 2-Aminothiazol-5-yl and 4-nitrophenyl groups .

- Molecular Formula: Not explicitly provided.

Key Differences :

- The complex hybrid structure contrasts with the simpler thiazole core of the target compound.

- The nitro and amino groups enhance intermolecular interactions, reflected in a higher melting point (206–208°C) compared to typical thiazole esters .

Data Table: Structural and Physical Comparison

Research Findings and Reactivity Insights

- Electronic Effects : The ethoxycarbonyl group in this compound withdraws electron density, activating the ethynyl group for cycloaddition reactions. This contrasts with the electron-donating methyl group in Ethyl 4-Methyl-5-thiazoleactate, which reduces reactivity at position 5 .

- Biological Relevance: Thiadiazole derivatives (e.g., Ethyl 5-Amino-1,2,3-thiadiazole-4-carboxylate) often exhibit enhanced bioactivity due to nitrogen-rich cores, whereas the ethynyl group in the target compound may facilitate bioconjugation in drug design .

- Thermal Stability: The high melting point of compound 4f (206–208°C) suggests greater crystalline stability compared to simpler thiazole esters, likely due to hydrogen bonding from the amino and nitro groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.